(E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one
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Overview
Description
(E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of microwave irradiation has also been explored to enhance reaction rates and improve product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidinones with different substituents.
Substitution: The fluorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidinone derivatives.
Substitution: Compounds with different functional groups replacing the fluorobenzylidene moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Shows potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound can also induce oxidative stress in cells, leading to apoptosis. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-Ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one is unique due to the presence of the fluorine atom in the benzylidene moiety. This fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H6FNOS2 |
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Molecular Weight |
239.3 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
InChI Key |
BQOQSIQMDZUHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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